molecular formula C10H17F2NO3S B6804878 N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B6804878
M. Wt: 269.31 g/mol
InChI Key: SLYCGGDTEDGSNQ-SFYZADRCSA-N
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Description

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure with a cyclohexyl ring, a cyclopropane ring, and a sulfonamide group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3S/c1-9(5-6-9)17(15,16)13-7-3-2-4-10(11,12)8(7)14/h7-8,13-14H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCGGDTEDGSNQ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC2CCCC(C2O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)N[C@@H]2CCCC([C@H]2O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of Fluorine Atoms: The difluoro substitution on the cyclohexyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Sulfonamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfonamide group or reduce the cyclopropane ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI), potassium fluoride (KF)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, amines

    Substitution: Halogenated derivatives, other substituted cyclohexyl compounds

Scientific Research Applications

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • 1,2,4-Oxadiazole derivatives

Uniqueness

N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of a difluorinated cyclohexyl ring and a cyclopropane ring with a sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

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